molecular formula C23H18N4O6 B10897657 (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B10897657
M. Wt: 446.4 g/mol
InChI Key: WXWWXYKTOJEUAG-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a cyano group, and a furan ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multiple steps, including the formation of the furan ring, the introduction of the cyano group, and the acetylation of the amino group. Common reagents used in these reactions include acetyl chloride, sodium cyanide, and various catalysts to facilitate the formation of the furan ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and cyano-substituted compounds, such as:

  • (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxyphenyl)furan-2-yl]prop-2-enamide
  • (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Uniqueness

What sets (2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18N4O6

Molecular Weight

446.4 g/mol

IUPAC Name

(E)-N-(4-acetamidophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

InChI

InChI=1S/C23H18N4O6/c1-14(28)25-16-3-5-17(6-4-16)26-23(29)15(13-24)11-19-8-10-21(33-19)20-9-7-18(27(30)31)12-22(20)32-2/h3-12H,1-2H3,(H,25,28)(H,26,29)/b15-11+

InChI Key

WXWWXYKTOJEUAG-RVDMUPIBSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)/C#N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.